N-(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
Description
This compound features a thiazole core substituted with a furan-2-carboxamide group and a carbamoylmethyl-linked 4-acetamidophenyl moiety. The acetamidophenyl group enhances hydrogen-bonding capacity, while the thiazole-furan framework may influence electronic properties and stability .
Properties
IUPAC Name |
N-[4-[2-(4-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-11(23)19-12-4-6-13(7-5-12)20-16(24)9-14-10-27-18(21-14)22-17(25)15-3-2-8-26-15/h2-8,10H,9H2,1H3,(H,19,23)(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPPZKLTCLOEFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the furan ring and the acetamidophenyl group. Common reagents used in these reactions include thioamides, α-haloketones, and carboxylic acids. The reaction conditions often require controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects. For instance, it may inhibit the synthesis of bacterial cell walls, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with the target molecule, differing primarily in substituents or functional groups:
Structural Insights :
Physicochemical Properties
- Solubility : The acetamidophenyl group likely enhances aqueous solubility relative to the nitro-substituted analog , which is more lipophilic.
- Stability : Thiazole-furan systems (as in the target and ) are generally stable under acidic conditions, whereas hydrazinyl derivatives may exhibit sensitivity to oxidation.
Functional and Application-Based Comparison
Corrosion Inhibition Potential
While the target compound’s bioactivity remains uncharacterized in the provided evidence, structurally related furan-carboxamide derivatives (e.g., N-(4-((4-Benzhydryl Piperazin-1-yl) Methyl Carbamoyl) Phenyl) Furan-2-Carboxamide) demonstrate corrosion inhibition efficiencies of 85–92% in HCl media via adsorption on metal surfaces . Similarly, quinolinyl thiopropano hydrazones (e.g., TQTHBH in ) achieve >90% inhibition in acidic environments. These studies suggest that the target compound’s amide and heterocyclic moieties could facilitate similar adsorption-based mechanisms.
Biological Activity
N-(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a complex organic compound notable for its diverse biological activities. This compound features a thiazole ring, a furan moiety, and an acetamidophenyl group, which contribute to its potential therapeutic applications. Understanding its biological activity is crucial for exploring its utility in medicinal chemistry and pharmacology.
- Molecular Formula : C18H18N4O3S
- Molecular Weight : 374.48 g/mol
- Structure : The compound consists of a thiazole ring connected to a furan ring and an acetamidophenyl group, enhancing its biological activity profile compared to simpler derivatives.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies indicate that compounds with similar thiazole and furan structures have shown efficacy against various bacterial strains. The mechanism involves inhibition of bacterial cell wall synthesis, which is crucial for bacterial survival.
| Compound | Activity | Mechanism |
|---|---|---|
| N-(4-acetamidophenyl)-thiazole | Antibacterial | Inhibition of cell wall synthesis |
| N-(4-methoxyphenyl)-1,3-thiazole | Antifungal | Disruption of membrane integrity |
Anticancer Properties
Research has demonstrated that thiazole derivatives possess anticancer activity. The presence of the thiazole ring in this compound enhances its ability to induce apoptosis in cancer cells. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, including HT29 and Jurkat cells .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound also exhibits anti-inflammatory effects. The thiazole moiety's interaction with inflammatory pathways may help reduce inflammation markers in vitro. This property could be beneficial in developing therapies for inflammatory diseases .
Case Studies
Several studies have investigated the biological activity of thiazole derivatives similar to this compound:
- Anticancer Activity : A study reported that thiazole derivatives with modifications at the phenyl ring showed IC50 values lower than standard chemotherapeutics like doxorubicin against various cancer cell lines .
- Antimicrobial Efficacy : Another research highlighted that compounds structurally related to this compound exhibited antimicrobial activity comparable to established antibiotics like norfloxacin.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
- Cellular Interaction : It potentially alters cellular signaling pathways that lead to apoptosis or cell cycle arrest in cancer cells.
Q & A
Basic: What are the established synthetic routes for this compound, and what critical reaction parameters must be controlled?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core followed by coupling with the furan-carboxamide moiety. Key steps include:
- Amide bond formation : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) in solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
- Thiazole ring construction : Cyclization of thiourea derivatives with α-haloketones under reflux conditions .
- Critical parameters : Temperature control (±2°C), anhydrous conditions, and reaction time optimization to minimize side products. Monitoring via TLC or HPLC is essential .
Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms connectivity of the thiazole, furan, and acetamidophenyl groups. Aromatic protons in the thiazole ring typically appear at δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₇N₄O₃S: 377.10) .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and dihedral ambiguities. Data collection at low temperatures (100 K) improves resolution .
Advanced: How can synthetic yields be optimized while minimizing side reactions?
- Catalyst optimization : Transition metal catalysts (e.g., Pd/C for coupling) improve regioselectivity .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require purification via column chromatography .
- Protecting groups : Temporary protection of the acetamido group during thiazole formation reduces undesired nucleophilic attacks .
Advanced: What computational strategies predict target interactions and structure-activity relationships (SAR)?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR) using the thiazole-furan scaffold as a hinge-binding motif .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
- QSAR studies : Hammett constants for substituents on the phenyl ring correlate with anticancer IC₅₀ values .
Advanced: How to resolve contradictions in reported biological activities (e.g., varying IC₅₀ values)?
- Assay standardization : Use consistent cell lines (e.g., MCF-7 vs. HepG2) and normalize viability assays (MTT vs. ATP-based) .
- Purity validation : HPLC purity >98% reduces false positives from impurities .
- Solubility controls : DMSO concentration ≤0.1% in cell media prevents solvent toxicity .
Advanced: What modifications to the thiazole or furan rings enhance selectivity for antimicrobial vs. anticancer targets?
- Thiazole modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position increases bacterial membrane disruption (MIC: 2–8 µg/mL for S. aureus) .
- Furan substitutions : Methylation at the 5-position of the furan ring improves metabolic stability in hepatic microsomal assays .
Advanced: How to assess stability under physiological conditions for preclinical development?
- pH stability : Incubate in buffers (pH 1–9) for 24 hrs; analyze degradation via UPLC-MS. The acetamido group is prone to hydrolysis at pH >8 .
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition onset at ~200°C .
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photodegradation kinetics .
Advanced: What strategies validate target engagement in cellular assays?
- Cellular thermal shift assays (CETSA) : Confirm binding to kinases by monitoring protein denaturation shifts after compound treatment .
- RNAi knockdown : Silencing putative targets (e.g., PI3K) and observing rescue effects validates specificity .
Advanced: How to address low solubility in aqueous buffers during in vivo studies?
- Prodrug design : Phosphate ester prodrugs of the carboxamide group improve water solubility (e.g., 5x increase at pH 7.4) .
- Nanoformulation : Encapsulation in PLGA nanoparticles (size: 150–200 nm) enhances bioavailability in murine models .
Advanced: What analytical methods quantify trace impurities in bulk synthesis?
- HPLC-DAD : C18 column (5 µm, 250 mm), gradient elution (ACN/H₂O + 0.1% TFA) detects impurities <0.1% .
- LC-HRMS : Identifies oxidative byproducts (e.g., sulfoxide derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
